![molecular formula C9H9BrO3 B154868 3-(Bromomethyl)phenoxyacetic acid CAS No. 136645-25-5](/img/structure/B154868.png)
3-(Bromomethyl)phenoxyacetic acid
Overview
Description
3-(Bromomethyl)phenoxyacetic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a versatile building block used in the synthesis of various complex compounds and research chemicals . This compound is characterized by a bromomethyl group attached to a phenoxyacetic acid moiety, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)phenoxyacetic acid can be synthesized through several methods. One common approach involves the bromination of phenoxyacetic acid derivatives. The reaction typically employs brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)phenoxyacetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is susceptible to nucleophilic attack, leading to substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Major Products
Nucleophilic Substitution: Substituted phenoxyacetic acid derivatives with various functional groups.
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Reduced phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry
3-(Bromomethyl)phenoxyacetic acid serves as a valuable reagent in organic synthesis:
- Synthesis of Heterocycles: It is used in the preparation of furan-based heterocycles and other complex organic molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals.
- Nucleophilic Substitution Reactions: The bromomethyl group acts as an electrophilic center, allowing for nucleophilic attacks by amines, thiols, and alkoxides, leading to various substitution products.
Biology
In biological research, this compound has been explored for its potential as a molecular probe:
- Bioactive Compound Development: It is utilized in synthesizing bioactive compounds that can interact with biological systems, particularly in studies related to drug discovery and development .
- Antimicrobial Activity: Preliminary studies indicate moderate antibacterial activity against various strains, suggesting potential as a novel antibiotic agent.
Medicine
The compound's reactivity makes it suitable for pharmaceutical applications:
- Pharmaceutical Intermediates: It is involved in synthesizing intermediates for drugs targeting metabolic syndromes and inflammation .
- Potential Therapeutic Agents: Research indicates that derivatives of this compound may act on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation .
Industry
In industrial applications, this compound is employed for producing specialty chemicals:
- Chemical Manufacturing: Its unique properties enable the development of materials with specific characteristics required in various industrial processes.
Case Studies
-
Development of PPAR Agonists:
A study highlighted the use of phenoxyacetic acid derivatives, including this compound, in designing selective PPAR agonists. These compounds demonstrated significant effects on lipid metabolism and inflammation pathways, indicating their therapeutic potential against metabolic disorders . -
Antimicrobial Studies:
Research conducted on the antimicrobial properties of this compound revealed promising results against several bacterial strains. Further investigations are ongoing to elucidate the mechanisms behind its antibacterial activity and determine its efficacy as a potential antibiotic.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)phenoxyacetic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The phenoxyacetic acid moiety can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenoxyacetic acid: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.
4-(Bromomethyl)phenoxyacetic acid: The bromomethyl group is positioned at the para position, leading to distinct chemical behavior and uses.
Uniqueness
3-(Bromomethyl)phenoxyacetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its versatility and wide range of applications in different fields highlight its importance in scientific research and industrial processes .
Biological Activity
3-(Bromomethyl)phenoxyacetic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 247.07 g/mol
- Structure : The compound features a bromomethyl group attached to a phenoxyacetic acid structure, which contributes to its reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves bromination of phenoxyacetic acid derivatives. Common methods include:
- Bromination of 3-phenoxyacetic acid : This method utilizes bromine to introduce the bromomethyl group.
- Condensation reactions : These involve the reaction between bromoacetic acid and 3-phenoxyacetyl chloride.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and plant growth regulation.
Antimicrobial Activity
Studies have shown that this compound possesses moderate antimicrobial properties against several bacterial and fungal strains. The mechanisms of action may include:
- Disruption of cell membranes.
- Inhibition of cell wall synthesis.
- Interference with protein or nucleic acid synthesis.
While some studies report promising results, further investigation is necessary to fully elucidate its efficacy and underlying mechanisms .
Plant Growth Regulation
Limited research has explored the potential of this compound as a plant growth regulator. Preliminary findings suggest it may act as a chemical elicitor, promoting growth through the induction of specific enzymatic activities in plants. However, detailed studies are needed to clarify its effects and mechanisms .
Case Studies and Research Findings
- Antibacterial Efficacy : A study examining various phenoxyacetic acid derivatives found that compounds similar to this compound effectively inhibited bacterial growth, indicating potential as antibiotic candidates .
- Mechanistic Insights : Research into the interactions of this compound with biological systems has shown promising results regarding its binding affinity to bacterial targets, which can inform future drug development efforts .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
Phenoxyacetic Acid | Contains a phenyl ring and acetic acid moiety | Non-brominated; serves as a parent compound |
4-(Bromomethyl)phenoxyacetic Acid | Bromomethyl group at position 4 | Different position of bromination affects reactivity |
2-(Bromomethyl)phenoxyacetic Acid | Bromomethyl group at position 2 | May show different biological activity |
Chlorophenoxyacetic Acid | Contains chlorine instead of bromine | Different halogen may alter biological properties |
The positioning of the bromomethyl group in this compound significantly influences its reactivity and potential applications compared to its analogs .
Properties
IUPAC Name |
2-[3-(bromomethyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTODKGDFXWAIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426628 | |
Record name | 3-(BROMOMETHYL)PHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136645-25-5 | |
Record name | 3-(BROMOMETHYL)PHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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